Product packaging for (2-Cyclohexylcyclopropyl)methanamine(Cat. No.:)

(2-Cyclohexylcyclopropyl)methanamine

Cat. No.: B13326936
M. Wt: 153.26 g/mol
InChI Key: WYPPRMHABPCGAL-UHFFFAOYSA-N
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Description

(2-Cyclohexylcyclopropyl)methanamine is a specialized amine compound that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. This structure features a cyclopropane ring adjacent to a cyclohexyl group, a motif often associated with conformational restriction and enhanced metabolic stability in bioactive molecules . Compounds containing cyclohexyl and cyclopropylamine subunits are frequently employed as key precursors in pharmaceutical development for the synthesis of molecules with targeted therapeutic effects . The primary amine functionality offers a versatile handle for further chemical derivatization, including amide bond formation, reductive amination, and synthesis of diverse heterocycles. In material science, amines of this structural complexity are investigated as monomers or modifiers in the synthesis of high-performance polymers and resins, where they can influence material properties such as mechanical strength and thermal stability . Researchers utilize this building block to develop novel compounds for applications in drug discovery, agrochemicals, and advanced materials. The product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N B13326936 (2-Cyclohexylcyclopropyl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(2-cyclohexylcyclopropyl)methanamine

InChI

InChI=1S/C10H19N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h8-10H,1-7,11H2

InChI Key

WYPPRMHABPCGAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CC2CN

Origin of Product

United States

Mechanistic Investigations of 2 Cyclohexylcyclopropyl Methanamine Synthesis and Reactivity

Reaction Pathway Elucidation and Identification of Key Intermediates

Understanding the reaction pathways for the formation and subsequent reactions of (2-Cyclohexylcyclopropyl)methanamine is crucial for controlling reaction outcomes and designing efficient synthetic strategies. Several types of reactive intermediates have been implicated in the chemistry of cyclopropylamines and their precursors.

Role of Carbene and Carbenoid Intermediates

The formation of the cyclopropane (B1198618) ring in this compound can be envisioned through the reaction of a carbene or carbenoid with a corresponding cyclohexyl-substituted alkene. Metal-catalyzed cyclopropanation reactions are powerful methods for the synthesis of cyclopropane rings. nih.govcore.ac.uk In these processes, a transition metal complex reacts with a diazo compound to generate a metal carbene (or carbenoid) intermediate. This intermediate then transfers the carbene fragment to an alkene.

For the synthesis of a precursor to this compound, a plausible pathway involves the reaction of vinylcyclohexane (B147605) with a suitable diazo compound, such as ethyl diazoacetate, in the presence of a metal catalyst, typically one based on rhodium or copper. The generally accepted mechanism involves the formation of a metal-carbene complex, which then reacts with the alkene in a concerted or stepwise fashion to yield the cyclopropane ring. The reactivity and selectivity of these reactions are highly dependent on the nature of the metal catalyst and the ligands employed. While the direct use of a diazomethane (B1218177) equivalent to form the methanamine substituent in one step is challenging, a common strategy is to introduce a functional group that can be later converted to the aminomethyl group.

Key features of carbene-mediated cyclopropanation include:

Catalyst: Dirhodium(II) carboxylates and copper complexes are commonly used.

Carbene Source: Diazo compounds are the most frequent precursors to the carbene intermediate.

Alkene Substrate: The electronic properties of the alkene can influence the reaction efficiency.

Homoenolate Intermediate Trapping and Subsequent Reactivity

Metal homoenolates are reactive intermediates that serve as synthetic equivalents of β-acyl carbon anions, exhibiting umpolung reactivity. elsevierpure.comresearchgate.net These species can be generated from cyclopropanol (B106826) precursors through ring-opening reactions mediated by a metal catalyst. elsevierpure.com The resulting metal homoenolate can then be trapped by various electrophiles.

In the context of synthesizing this compound, a synthetic route could involve a (2-cyclohexylcyclopropyl)methanol precursor. This cyclopropanol can be converted into a metal homoenolate, for instance, a zinc homoenolate, through treatment with a suitable zinc reagent. ntu.edu.sgresearchgate.net The ring-opening of the cyclopropanol would generate a zinc homoenolate, which exists in equilibrium with the open-chain keto form. This intermediate can then be trapped by an amine or an amine equivalent. Subsequent intramolecular cyclization would then afford the desired cyclopropylamine (B47189) derivative. researchgate.net This strategy provides a pathway to cyclopropylamines from readily accessible cyclopropanols.

IntermediatePrecursorKey TransformationProduct Type
Zinc HomoenolateCyclopropanolRing-openingβ-functionalized ketone
Enolized HomoenolateZinc HomoenolateEnolizationα- or β-functionalized product

Radical Intermediates and Single Electron Transfer (SET) Mechanisms in Cyclopropylamine Reactions

The chemistry of cyclopropylamines can also be governed by radical intermediates, often initiated by a single electron transfer (SET) process. nih.govnih.gov The nitrogen atom of the cyclopropylamine can undergo oxidation to form a radical cation. This radical cation is a key intermediate that can undergo subsequent reactions, most notably the cleavage of the strained cyclopropane ring.

The rate and facility of this ring-opening are influenced by the stereoelectronic alignment of the C-C bonds of the cyclopropane ring with the half-vacant p-orbital of the nitrogen radical cation. While specific studies on this compound are not prevalent, the general principles of cyclopropylamine radical cation chemistry can be applied. An SET event, which can be induced photochemically or by a chemical oxidant, would lead to the formation of the corresponding aminyl radical cation. This species could then undergo ring opening to form a distonic radical cation, where the charge and radical are separated. This ring-opened intermediate can then be trapped by nucleophiles or undergo further redox processes.

Metal Carbene and Metallacycle Intermediate Characterization

As mentioned in section 3.1.1, metal carbenes are pivotal intermediates in the catalytic cyclopropanation of alkenes. The characterization of these transient species is often challenging but can be achieved through a combination of spectroscopic methods and computational studies. In the context of rhodium-catalyzed reactions, the active species is a rhodium-carbene complex.

Stereochemical Mechanisms and Asymmetric Induction in Cyclopropylamine Transformations

The development of stereoselective methods for the synthesis of cyclopropanes is a major focus of modern organic chemistry. The presence of multiple stereocenters in this compound makes its enantioselective and diastereoselective synthesis a significant challenge.

Ligand Design Principles and Chiral Catalyst Effects

The enantioselectivity in metal-catalyzed cyclopropanation reactions is typically controlled by the use of chiral ligands coordinated to the metal center. wpmucdn.comnih.govrochester.edu These ligands create a chiral environment around the reactive metal carbene intermediate, which forces the incoming alkene to approach from a specific face, leading to the preferential formation of one enantiomer of the cyclopropane product.

For the asymmetric synthesis of a this compound precursor via cyclopropanation, the choice of the chiral catalyst is paramount. A variety of chiral ligands have been developed for this purpose, with some of the most successful classes being based on C2-symmetric bis(oxazolines), porphyrins, and dirhodium complexes with chiral carboxylate ligands. nih.gov The design of these ligands often involves creating a sterically defined pocket that effectively shields one face of the metal carbene.

The interaction between the chiral catalyst and the substrates can be complex. The stereochemical outcome is influenced by:

The structure of the chiral ligand.

The nature of the metal center.

The steric and electronic properties of both the diazo compound and the alkene.

In the case of synthesizing a precursor to this compound from vinylcyclohexane, a chiral catalyst would need to effectively differentiate between the two enantiotopic faces of the alkene. The bulky cyclohexyl group would likely play a significant role in the stereodifferentiation process, interacting with the chiral ligand to favor a specific transition state geometry.

Catalyst TypeChiral Ligand ExampleTypical MetalApplication
Chiral Dirhodium CarboxylateDavies-type ligandsRhodiumAsymmetric Cyclopropanation
Chiral Porphyrin ComplexD2-symmetric porphyrinsCobaltAsymmetric Radical Cyclopropanation
Bis(oxazoline) ComplexesBOX ligandsCopper, RhodiumAsymmetric Cyclopropanation

Diastereoselective Control Mechanisms in Cyclopropylamine Synthesis

The stereochemical outcome of cyclopropylamine synthesis is governed by a variety of factors that allow for diastereoselective control. In the formation of substituted cyclopropylamines, such as this compound, the spatial arrangement of substituents is critical and can be influenced by the chosen synthetic strategy.

One key approach to achieving high diastereoselectivity involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical course of the reaction. By creating a chiral environment, these auxiliaries favor the formation of one diastereomer over others. This method is a powerful strategy for controlling the stereochemistry of complex molecules.

Another significant method is asymmetric catalysis, where a chiral catalyst creates a chiral environment that influences the stereochemistry of the reaction. This approach is highly effective in producing enantiomerically enriched cyclopropanes. For instance, chemoenzymatic strategies have been developed for the stereoselective assembly of cyclopropyl (B3062369) ketones, which are versatile precursors to cyclopropylamines. rochester.edu Engineered enzymes can catalyze cyclopropanation with high diastereo- and enantioselectivity across a range of substrates. rochester.edu

Furthermore, substrate-controlled transformations of enantiomerically enriched intermediates, such as cyclopropanols, provide another avenue for diastereoselective synthesis. researchgate.netrsc.org The inherent chirality of the starting material guides the formation of the desired stereoisomer. The Michael Initiated Ring Closure (MIRC) reaction has also emerged as a versatile and efficient method for generating cyclopropane rings with excellent enantioselectivity, offering a valuable tool for the synthesis of chiral cyclopropane derivatives. rsc.org

Recent advancements in synthetic methodology have also focused on the diastereoselective synthesis of polysubstituted cyclopropanes through rearrangements of boron-containing intermediates, providing access to complex cyclopropyl architectures with high stereocontrol. nih.gov The choice of reagents and reaction conditions, such as the use of specific Lewis acids in titanium-mediated coupling reactions, can also significantly influence the diastereomeric ratio of the resulting cyclopropylamines. organic-chemistry.org

The table below summarizes various strategies employed to achieve diastereoselective control in the synthesis of cyclopropane derivatives.

Control Strategy Description Key Features
Chiral Auxiliaries Temporary attachment of a chiral molecule to the substrate to direct stereochemistry. Creates a local chiral environment, can be cleaved after the reaction.
Asymmetric Catalysis Use of a chiral catalyst to create a chiral environment and favor one stereochemical pathway. Small amounts of catalyst can generate large quantities of chiral product; includes chemoenzymatic methods. rochester.edu
Substrate Control The inherent chirality of the starting material dictates the stereochemical outcome of the reaction. researchgate.netrsc.orgRelies on the availability of enantiomerically pure starting materials.
Michael Initiated Ring Closure (MIRC) An efficient method for generating cyclopropane rings with high enantioselectivity. rsc.orgVersatile for constructing various chiral cyclopropane derivatives.
Reagent and Condition Control The choice of specific reagents, solvents, and reaction conditions influences the diastereoselectivity. organic-chemistry.orgCan be a simple and cost-effective way to control stereochemistry.

Memory of Chirality Phenomena in N-Acyliminium Ion Chemistry

The concept of "memory of chirality" describes a phenomenon where the chirality of a starting material is retained in the product, even when the reaction proceeds through a reactive intermediate that is formally achiral. scripps.edu This principle is particularly relevant in the chemistry of N-acyliminium ions, which are reactive electrophilic species used in various carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov

N-acyliminium ions can be generated from chiral precursors, and under certain conditions, the conformational chirality of the intermediate can be maintained long enough for a subsequent reaction to occur with high stereoselectivity. scripps.edu For this to happen, the rate of the stereoselective reaction must be faster than the rate of racemization of the chiral intermediate. scripps.edu

Research has shown that the choice of the N-acyl group can significantly influence the degree of chirality transfer. For example, the use of a bulky N-protecting group, such as an o-phenyl benzoyl group, has been found to enhance the enantioselectivity in reactions involving N-acyliminium ions. nih.gov This is attributed to the steric hindrance provided by the bulky group, which restricts the rotation around single bonds in the intermediate, thereby slowing down racemization and allowing the "memory" of the initial chirality to be expressed in the product.

The key requirements for observing a memory of chirality effect are:

The formation of a conformationally chiral intermediate from a chiral starting material in an enantioselective manner. scripps.edu

A slow rate of racemization for this chiral intermediate. scripps.edu

A high reactivity of the chiral intermediate towards the formation of the final product. scripps.edu

Chiral intermediates with restricted rotation, such as those containing sp2-sp2 bonds, are ideal candidates for exhibiting memory of chirality, as they often have rotational barriers high enough to resist racemization under the reaction conditions. scripps.edu Chiral N-acyliminium ions derived from optically active precursors can react with nucleophiles to yield enantioenriched products, demonstrating the effective transfer of chirality. researchgate.net

Kinetic and Thermodynamic Studies of Cyclopropylamine Reactions

Reaction Rate Dependencies and Influencing Factors

The kinetics of reactions involving cyclopropylamines are influenced by a multitude of factors, including temperature, pressure, catalysts, and the presence of substituents.

In the gas-phase pyrolysis of cyclopropylamine, the reaction follows first-order kinetics, indicating a rate-determining unimolecular isomerization step. rsc.org The rate constants are independent of initial pressure and are not affected by the presence of radical-chain inhibitors, suggesting a homogeneous, non-radical mechanism. rsc.org The activation energy for this process is significant, reflecting the energy required to break the strained cyclopropane ring. rsc.org

In solution-phase reactions, the reaction rate for the formation of cyclopropylamines can be highly dependent on the presence and concentration of catalysts. For instance, in the synthesis of cyclopropanecarboxamide, a precursor to cyclopropylamine, the use of a sodium ethylene (B1197577) glycoxide catalyst dramatically increases the reaction rate. google.com The concentration of the catalyst is a critical parameter, with higher concentrations leading to more effective reaction rates. google.com

Temperature also plays a crucial role. In the ring-closure step to form a cyclopropane ring from a 4-chlorobutyrate ester, an optimal temperature range exists that balances the reaction rate with the yield. google.com At higher temperatures, the equilibrium may shift, leading to a reversal of the reaction and a decrease in product yield. google.com Similarly, computational studies on the pyrolysis of cyclopropylamine have shown that different reaction pathways have varying activation barriers, with the most favorable pathway having the lowest activation energy. researchgate.net

The electronic nature of substituents on the cyclopropane ring can also affect reactivity. In the ring-opening reactions of electrophilic cyclopropanes, substituents that can delocalize charge can increase the reaction rate. researchgate.netnih.gov Kinetic studies of these reactions with various nucleophiles have provided insights into the factors controlling the polar reactivity of cyclopropanes. nih.gov

The following table outlines key factors that influence the reaction rates of cyclopropylamine formation and subsequent reactions.

Factor Influence on Reaction Rate Example
Temperature Generally increases the rate, but an optimal range may exist to maximize yield and minimize side reactions or reversal. google.comPyrolysis of cyclopropylamine shows a strong temperature dependence following the Arrhenius equation. rsc.org
Pressure Can influence the concentration of gaseous reactants and thus the reaction rate in certain processes. google.comIn the cleavage of γ-butyrolactone with HCl, pressure increases the amount of dissolved HCl available for reaction. google.com
Catalyst Can significantly accelerate the reaction rate, often with a direct dependence on catalyst concentration. google.comSodium ethylene glycoxide catalyzes the ammonolysis of cyclopropanecarboxylate (B1236923) esters. google.com
Substituents Electronic and steric properties of substituents can alter the reactivity of the cyclopropane ring. researchgate.netnih.govElectron-withdrawing groups can activate the cyclopropane ring towards nucleophilic attack. nih.gov

Reversibility of Ring-Closure Processes in Cyclopropylamine Formation

The formation of the cyclopropane ring is a key step in the synthesis of cyclopropylamines, and this ring-closure process can be reversible under certain conditions. The thermodynamics of ring-opening and ring-closure are dictated by the change in Gibbs free energy (ΔG), which is composed of both enthalpic (ΔH) and entropic (ΔS) contributions.

The high ring strain of the cyclopropane ring provides a significant enthalpic driving force for ring-opening reactions. wiley-vch.de Conversely, the formation of the ring is entropically disfavored due to the loss of conformational freedom. The balance between these enthalpic and entropic factors determines the position of the equilibrium.

In the synthesis of cyclopropylamines, the ring-closure step is often designed to be effectively irreversible under the chosen reaction conditions to maximize the yield of the desired product. However, evidence of reversibility has been observed. For example, in the formation of a cyclopropane ring from a 4-chlorobutyrate ester, increasing the reaction temperature beyond a certain point can cause the reaction to reverse, leading to the breakdown of the cyclopropane product. google.com This indicates that at higher temperatures, the entropic penalty of ring formation becomes more significant, and the equilibrium shifts back towards the open-chain precursor.

The reversibility of cyclopropane formation is a key consideration in ring-opening polymerization (ROP) of cyclic monomers. wiley-vch.de While cyclopropane itself is not typically used in ROP due to its high stability, the principles governing the equilibrium between cyclic and linear forms are relevant. For strained rings, polymerization is enthalpically driven, but at a certain "ceiling temperature," the unfavorable entropy of polymerization balances the favorable enthalpy, and polymerization is no longer thermodynamically favored. wiley-vch.de

The cis/trans-isomerization of substituted cyclopropylamines in the presence of zinc halide salts also points to a reversible ring-opening and closing mechanism, which can be suppressed by the addition of a polar aprotic cosolvent. researchgate.net This suggests that the cyclopropane ring can be transiently opened and then re-closed, allowing for isomerization.

Chemical Transformations and Synthetic Utility of 2 Cyclohexylcyclopropyl Methanamine Derivatives

Ring-Opening Reactions of Cyclopropylamines

The high ring strain (approximately 27 kcal/mol) of the cyclopropane (B1198618) ring is a key driver of its reactivity. In cyclopropylamine (B47189) derivatives, this strain can be strategically released through ring-opening reactions initiated by various stimuli, including single-electron oxidation or nucleophilic attack on an activated ring. These processes transform the constrained three-membered ring into a flexible three-carbon unit, which can be trapped intramolecularly or intermolecularly to generate new carbocyclic and heterocyclic systems.

A prominent pathway for the ring-opening of cyclopropylamine derivatives involves the generation of a nitrogen-centered radical cation. This is typically achieved through single-electron transfer (SET) to a photocatalyst or a metal catalyst. The resulting radical cation undergoes rapid homolytic cleavage of one of the vicinal C-C bonds of the cyclopropane ring, a process known as β-scission. This scission is energetically favorable as it relieves the ring strain and results in the formation of a stabilized 1,3-distonic radical cation intermediate. nih.govd-nb.info

This reactive intermediate can be trapped by an alkene, initiating a cascade that leads to the formation of a cyclopentane (B165970) ring. The mechanism proceeds as follows:

Oxidation : The N-aryl or N-sulfonyl cyclopropylamine is oxidized via SET to form a nitrogen radical cation.

β-Scission : The cyclopropane ring opens to form a 1,3-distonic radical cation.

Intermolecular Addition : The radical end of the distonic cation adds to an olefin (e.g., styrene, acrylates), generating a new carbon-centered radical.

5-exo-trig Cyclization : The newly formed radical undergoes a 5-exo-trig cyclization by attacking the iminium ion end of the molecule.

Reduction/Termination : The resulting cyclopentyl radical cation is reduced to afford the final neutral aminocyclopentane product. acs.org

This pathway represents a formal [3+2] cycloaddition, where the cyclopropylamine serves as a three-carbon synthon and the olefin acts as a two-carbon partner, culminating in the stereoselective formation of highly substituted cyclopentane derivatives. baranlab.orgorganic-chemistry.org

The cyclopropane ring in its native state is not highly susceptible to nucleophilic attack. However, when substituted with both a donor (the amine group) and an acceptor (e.g., keto or ester groups), these "donor-acceptor" cyclopropanes become activated towards nucleophilic ring-opening. acs.orgresearchgate.net This transformation typically requires acid catalysis to enhance the electrophilicity of the ring.

In this process, a Brønsted acid can protonate the acceptor group, which facilitates the cleavage of a vicinal C-C bond upon attack by a nucleophile. A wide range of nucleophiles have been successfully employed in this reaction, leading to 1,3-difunctionalized products. acs.org For instance, arenes, indoles, azides, alcohols, and dicarbonyl compounds can all act as effective nucleophiles. acs.org The reaction often proceeds at room temperature in fluorinated solvents like hexafluoroisopropanol (HFIP), which can stabilize the developing cationic intermediate. acs.org

The general mechanism involves:

Activation : The Lewis or Brønsted acid activates the acceptor group.

Nucleophilic Attack : The nucleophile attacks one of the electrophilic carbons of the cyclopropane ring.

Ring Opening : The attack induces the cleavage of the C1-C2 bond, forming a stabilized zwitterionic or enolate intermediate.

Protonation : The intermediate is protonated to yield the final ring-opened product.

This methodology provides a powerful tool for the stereoselective synthesis of γ-functionalized amine derivatives, which are valuable building blocks in medicinal chemistry. scispace.com

Cycloaddition Reactions Involving Cyclopropylamine Scaffolds

Cyclopropylamine derivatives are highly effective synthons in cycloaddition reactions, where the three-membered ring acts as a reactive handle. These reactions leverage the ring-opening of the cyclopropane to generate a three-atom component that can combine with other reactants to form larger rings, most notably five-membered rings through formal [3+2] cycloadditions.

The formal [3+2] cycloaddition is one of the most powerful applications of cyclopropylamine derivatives in synthesis, providing efficient access to substituted cyclopentylamines. acs.org This transformation can be catalyzed by various means, including visible-light photoredox catalysts or dirhodium(II) complexes. nih.govd-nb.infonih.gov

In the photoredox-catalyzed variant, an excited photocatalyst (e.g., Ru(bpz)₃₂) oxidizes an N-aryl cyclopropylamine to its radical cation, which undergoes ring-opening via β-scission as described in section 4.1.1. nih.govsci-hub.st This intermediate then reacts with an electron-deficient or electron-rich olefin to construct the cyclopentane ring. nih.govrsc.org The reaction tolerates a wide variety of functional groups and proceeds under mild conditions. nih.gov

Alternatively, dirhodium(II) complexes can catalyze the [3+2] cycloaddition of N-arylaminocyclopropanes with alkynes. d-nb.infonih.govbeilstein-journals.org The proposed mechanism involves coordination of the rhodium catalyst to the amine, facilitating the formation of a nitrogen-centered radical and subsequent ring opening to the distonic radical cation. This intermediate is trapped by the alkyne, leading to a cyclopentene (B43876) product after intramolecular radical addition and hydrogen atom transfer. d-nb.infobeilstein-journals.org

The scope and efficiency of these reactions are demonstrated in the following tables.

Table 1: Photocatalytic [3+2] Cycloaddition of Cyclopropylamines with Olefins nih.gov

Entry Cyclopropylamine (Substituent) Olefin Catalyst Yield (%) Diastereomeric Ratio (d.r.)
1 N-Phenyl Styrene Ru(bpz)₃₂ 96 1:1
2 N-(4-Methoxyphenyl) Styrene Ru(bpz)₃₂ 95 1:1
3 N-(4-Chlorophenyl) Methyl Acrylate Ru(bpz)₃₂ 92 3:2
4 N-Phenyl N-Phenylmaleimide Ru(bpz)₃₂ 98 >20:1
5 Bicyclic Amine Styrene Ru(bpz)₃₂ 81 15:1

Table 2: Dirhodium(II)-Catalyzed [3+2] Cycloaddition with Alkynes d-nb.info

Entry N-Arylaminocyclopropane Alkyne Catalyst Yield (%)
1 Phenyl Ethyl Propiolate Rh₂(esp)₂ 68
2 Phenyl Dimethyl Acetylenedicarboxylate Rh₂(esp)₂ 95
3 4-Methoxyphenyl Phenylacetylene Rh₂(esp)₂ 71
4 Phenyl 1-Pentyne Rh₂(esp)₂ 53
5 4-Bromophenyl Ethyl Propiolate Rh₂(esp)₂ 65

These methods provide robust and versatile routes for ring expansion, transforming simple cyclopropylamines into complex and synthetically useful cyclopentane and cyclopentene frameworks.

While direct benzannulation reactions starting from cyclopropylamines are not as common as cycloadditions, the products derived from these cycloadditions serve as excellent precursors for subsequent annulation processes to build fused aromatic and heterocyclic ring systems. Annulation refers to a reaction that forms a new ring onto an existing molecule.

For example, the aminocyclopentane derivatives synthesized via the [3+2] cycloaddition can be further elaborated. An N-aryl aminocyclopentane product can undergo an intramolecular palladium-catalyzed Buchwald-Hartwig amination, where the amine on the cyclopentane ring couples with an aryl halide on the N-aryl group to form a fused indoline (B122111) scaffold. nih.gov This two-step sequence, a [3+2] cycloaddition followed by a C-N bond-forming annulation, provides a powerful strategy for constructing complex polycyclic structures from simple starting materials.

Related processes can be envisioned where functional handles, installed during the initial cycloaddition, are used to build adjacent rings. This highlights the synthetic utility of the cyclopropylamine scaffold not just for creating single rings, but as a gateway to more complex, fused molecular architectures relevant to pharmaceuticals and materials science. gatech.edu

Derivatization and Functionalization Strategies for Cyclopropylamine Derivatives

The synthetic utility of (2-Cyclohexylcyclopropyl)methanamine is greatly expanded through various derivatization and functionalization strategies. These modifications can be directed at the amine nitrogen, the cyclopropane ring, or the cyclohexyl moiety, each providing a route to novel compounds with tailored properties.

A primary and crucial derivatization strategy involves the functionalization of the amine nitrogen. For many of the key ring-opening and cycloaddition reactions, the primary amine must be converted into a secondary amine or an amide/sulfonamide. N-Arylation to produce N-aryl cyclopropylamines is a common prerequisite for photoredox and rhodium-catalyzed [3+2] cycloadditions, as the aryl group modulates the redox potential of the amine and is essential for the initial single-electron transfer step. nih.govbeilstein-journals.org Similarly, conversion to an N-sulfonyl derivative is used to activate the molecule for other types of cycloadditions. acs.org

Furthermore, the core cyclopropylamine structure itself can be synthesized through various methods that allow for the incorporation of diverse functional groups. For instance, the Kulinkovich-Szymoniak reaction allows for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents, offering a route to substituted derivatives. longdom.org

The peripheral groups, such as the cyclohexyl ring or aryl groups on N-aryl derivatives, can also be functionalized. Standard aromatic substitution reactions can be performed on the N-aryl ring to introduce electron-donating or electron-withdrawing groups, thereby fine-tuning the electronic properties of the substrate for catalysis. d-nb.info The versatility of cyclopropylamine derivatives makes them important building blocks in agrochemicals and pharmaceuticals, where further functionalization is often a key step in developing active compounds. longdom.orggoogle.comgoogle.com

Electrophilic and Nucleophilic Functionalization of the Amine Moiety and Cyclopropane Ring

The amine moiety of this compound derivatives can readily undergo standard electrophilic functionalization, such as acylation, sulfonylation, and alkylation, to form amides, sulfonamides, and secondary or tertiary amines, respectively. These reactions are fundamental for introducing directing groups or altering the electronic properties of the molecule.

The cyclopropane ring, characterized by its high ring strain (approximately 27 kcal/mol), presents unique opportunities for functionalization. While stable, the C-C bonds of the ring can be cleaved under specific conditions. bohrium.comacs.org Donor-acceptor (DA) substituted aminocyclopropanes, where an electron-withdrawing group is placed on the ring, are particularly susceptible to ring-opening reactions initiated by Lewis acids or other electrophiles. bohrium.comrsc.org More recently, methods involving the formation of radical intermediates have emerged as an alternative strategy to activate and open the cyclopropane ring, alleviating the need for double activation. rsc.orgresearchgate.net This approach can lead to 1,3-difunctionalization products, effectively transforming the compact cyclopropyl (B3062369) unit into a longer, functionalized chain. rsc.org

Functionalization Type Reagent/Condition Target Site Resulting Structure
N-Acylation Acyl Chloride, BaseAmine MoietyN-acyl derivative (Amide)
N-Alkylation Alkyl Halide, BaseAmine MoietySecondary/Tertiary Amine
Ring-Opening (Polar) Lewis Acid (for DA systems)Cyclopropane Ring1,3-difunctionalized acyclic compound
Ring-Opening (Radical) Radical InitiatorCyclopropane Ring1,3-difunctionalized acyclic compound

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and these methods have been successfully applied to cyclopropylamine derivatives. nih.gov These reactions are pivotal in medicinal chemistry and materials science for assembling complex molecular frameworks from simpler building blocks. acs.orgsemanticscholar.org

A notable application is the palladium(II)-catalyzed enantioselective arylation of C-H bonds on the cyclopropane ring of cyclopropylmethylamines. nih.govnih.gov Using a chiral mono-N-protected amino acid (MPAA) ligand, this reaction can install an aryl group directly onto the cyclopropane ring with high yields and excellent enantioselectivity (up to 99.5% ee). nih.govnih.gov This method represents a significant advance, as it allows for the creation of chiral cis-aryl-cyclopropylmethylamines through a Pd(II)/Pd(IV) catalytic cycle. nih.gov

For C-N bond formation, copper-catalyzed methods like the Chan-Lam amination provide a mild and efficient route to N-arylated cyclopropylamines. researchgate.net This reaction typically involves coupling the amine with an arylboronic acid in the presence of a copper catalyst. Such transformations are essential for synthesizing compounds where an aromatic moiety is directly linked to the nitrogen atom of the cyclopropylamine derivative. nih.gov

Reaction Type Catalyst System Coupling Partners Bond Formed Key Features
C(sp³)–H Arylation Pd(OAc)₂, MPAA LigandCyclopropylmethylamine, Aryl IodideC-CHighly enantioselective; forms chiral cis-disubstituted cyclopropanes. nih.govnih.gov
N-Arylation (Chan-Lam) Copper(II) AcetateCyclopropylamine, Arylboronic AcidC-NMild conditions; broad substrate scope. researchgate.net

Hydroboration and Hydroacylation Reactions for New Functionality

The application of hydroboration and hydroacylation reactions to cyclopropylamine derivatives is a less explored area compared to cross-coupling and ring-opening reactions. In principle, if a derivative of this compound contained an alkenyl substituent, hydroboration-oxidation would be a viable method for introducing a hydroxyl group with anti-Markovnikov regioselectivity. Similarly, hydroacylation could install a ketone functionality. However, specific examples of these transformations on the this compound scaffold itself are not prominently featured in the surveyed literature, indicating an area ripe for future investigation.

Utility as Building Blocks for Complex Molecular Architectures

The unique three-dimensional structure and inherent reactivity of the aminocyclopropane motif make derivatives of this compound valuable building blocks for the synthesis of complex molecules. researchgate.netsemanticscholar.org

Construction of Strained Carbocycles

The cyclopropane ring is itself a strained carbocycle. nih.gov Its derivatives serve as precursors to even more complex and highly strained systems. Through transition metal catalysis, it is possible to construct other strained motifs, such as bicyclo[1.1.0]butanes, which possess one of the highest ring strains among four-membered systems. nih.gov While often synthesized from cyclopropene (B1174273) intermediates, the underlying chemistry showcases the utility of three-membered rings in accessing highly energetic molecular frameworks. nih.gov Furthermore, catalytic [3+2] annulation reactions of aminocyclopropanes with aldehydes or enol ethers can produce polysubstituted cyclopentylamines, demonstrating a pathway from a three-membered ring to a more complex five-membered carbocycle. acs.org

Synthesis of Spirocyclic Compounds

Spirocycles, which contain two rings connected by a single common atom, are of significant interest in drug discovery. nih.gov Cyclopropane derivatives are excellent precursors for the synthesis of spirocyclic compounds. For instance, 1-acylcyclopropanecarboxamides can react with electron-deficient alkenes in a domino process to construct spiro piperidone-cyclopropane derivatives with good diastereoselectivity. rsc.org Another strategy involves the reaction of an in situ generated azomethine ylide with an exocyclic alkene derived from a cyclopropyl ketone to synthesize spirocyclic pyrrolidines. nih.gov These methods highlight the utility of the cyclopropane unit as a rigid core for building intricate three-dimensional spiro architectures.

Spirocyclic Target Cyclopropane Precursor Reaction Partner Key Transformation
Spiro Piperidone-Cyclopropane 1-AcylcyclopropanecarboxamideElectron-deficient alkeneDomino [4+2] annulation/cyclization. rsc.org
Spiro Pyrrolidine-Cyclopropane Ketone-derived exocyclic alkeneAzomethine Ylide[3+2] Cycloaddition. nih.gov
Spiro Cyclopropane-Oxyindole MethyleneindolinoneSulfur YlideAsymmetric cyclopropanation. ynu.edu.cn

Integration into Polycyclic Scaffolds and Framework Analogues

The strategic integration of the this compound motif into larger polycyclic systems is a key application of its role as a molecular building block. semanticscholar.org The defined stereochemistry and conformational rigidity of the cyclopropane ring can impart specific structural constraints on a larger molecule, which is a valuable tactic in drug design. Ring-opening reactions of aminocyclopropanes can serve as a key step in the total synthesis of complex natural products, such as indole (B1671886) alkaloids. bohrium.com Alternatively, the intact cyclopropylamine unit can be incorporated as a rigid spacer or a conformationally restricted amine element within a larger polycyclic or cage-like scaffold. The use of cross-coupling reactions allows for the covalent linking of this building block to other molecular fragments, enabling the modular construction of complex and functionally diverse molecular systems. nih.govrsc.org

Advanced Spectroscopic and Structural Characterization of 2 Cyclohexylcyclopropyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone in the structural determination of (2-Cyclohexylcyclopropyl)methanamine, offering precise information about the proton and carbon environments within the molecule.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments. The spectrum is characterized by distinct signals corresponding to the protons of the cyclohexyl ring, the cyclopropyl (B3062369) ring, and the aminomethyl group.

The protons of the cyclohexyl ring typically appear as a complex series of multiplets in the upfield region, generally between 0.8 and 1.8 ppm. The geminal and vicinal coupling between these protons contributes to the complexity of these signals. The methine proton on the carbon attached to the cyclopropyl group is expected to resonate at a slightly downfield position compared to the other cyclohexyl protons due to the influence of the three-membered ring.

The protons on the cyclopropyl ring exhibit characteristic chemical shifts. The methine proton at the junction with the cyclohexyl group and the methine proton adjacent to the aminomethyl group are expected to be in the range of 0.5 to 1.5 ppm. The geminal protons on the third carbon of the cyclopropyl ring would also fall within this region. The coupling constants between the cyclopropyl protons are highly dependent on their stereochemical relationship (cis or trans), with typical values for Jcis being larger than Jtrans.

The two protons of the aminomethyl group (-CH₂NH₂) are diastereotopic and are expected to appear as a pair of doublets of doublets, likely in the 2.5 to 3.0 ppm range, due to coupling with the adjacent cyclopropyl proton and geminal coupling with each other. The protons of the primary amine (-NH₂) typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but is often found between 1.0 and 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constants (J, Hz)
Cyclohexyl -CH₂- 0.8 - 1.8 m -
Cyclohexyl -CH- 1.0 - 1.9 m -
Cyclopropyl -CH- 0.5 - 1.5 m Jvicinal, Jgeminal
-CH₂NH₂ 2.5 - 3.0 dd, dd Jgeminal, Jvicinal

¹³C NMR for Carbon Skeleton and Hybridization Information

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The cyclohexyl carbons are expected to resonate in the aliphatic region, typically between 25 and 45 ppm. The carbon of the cyclohexyl ring attached to the cyclopropyl group will likely be shifted slightly downfield.

The carbons of the cyclopropyl ring are characteristically found at higher field (more shielded) compared to other alkanes, generally appearing between 5 and 25 ppm. The carbon atom in the aminomethyl group (-CH₂NH₂) is anticipated to have a chemical shift in the range of 40 to 50 ppm, influenced by the electron-withdrawing effect of the nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Cyclohexyl -CH₂- 25 - 35
Cyclohexyl -CH- 30 - 45
Cyclopropyl -CH- 10 - 25
Cyclopropyl -CH₂- 5 - 15

Advanced NMR Techniques for Stereochemical and Conformational Confirmation

To unambiguously assign the stereochemistry and preferred conformation of this compound, advanced 2D NMR techniques are employed. Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, confirming the connectivity within the cyclohexyl and cyclopropyl rings and to the aminomethyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide through-space correlations between protons that are in close proximity. These are particularly valuable for determining the relative stereochemistry of the substituents on the cyclopropyl ring (cis or trans) and for elucidating the preferred conformation of the cyclohexyl ring and its orientation relative to the cyclopropyl ring. For instance, NOE correlations between specific protons on the cyclohexyl ring and protons on the cyclopropyl ring can define the spatial arrangement of these two cyclic systems.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, offers complementary information regarding the functional groups and conformational properties of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for a primary amine and saturated hydrocarbon moieties.

The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. An N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹. A broad N-H wagging band may also be observed in the 650-900 cm⁻¹ region.

The C-H stretching vibrations of the cyclohexyl and cyclopropyl groups will give rise to strong absorptions in the 2850-3000 cm⁻¹ range. The C-H stretching modes of the cyclopropyl ring may appear at slightly higher frequencies (around 3000-3100 cm⁻¹) compared to the cyclohexyl C-H stretches. The C-N stretching vibration is expected to produce a weak to medium band in the 1000-1250 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric) 3300 - 3500 Medium
C-H Stretch (Cyclopropyl) 3000 - 3100 Strong
C-H Stretch (Cyclohexyl, -CH₂NH₂) 2850 - 3000 Strong
N-H Bend (scissoring) 1590 - 1650 Medium
C-N Stretch 1000 - 1250 Weak-Medium

Raman Spectroscopy for Conformational Insights and Molecular Vibrations

Raman spectroscopy provides complementary vibrational information, particularly for non-polar bonds and skeletal vibrations, which are often weak in the IR spectrum. The symmetric C-C stretching vibrations of the cyclohexyl and cyclopropyl rings are expected to be strong in the Raman spectrum, providing insights into the ring conformations.

Table 4: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
C-H Stretch 2800 - 3100 Strong
CH₂ Scissor/Twist 1400 - 1500 Medium
Cyclopropane (B1198618) Ring Breathing 1200 - 1250 Strong
C-C Stretch (Skeletal) 800 - 1200 Strong

Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with high accuracy. For this compound, which has a chemical formula of C10H19N, the expected exact mass can be calculated. This theoretical value is then compared against the experimentally measured mass to confirm the molecular formula.

The primary ionization technique used for such a compound would likely be electrospray ionization (ESI) or electron ionization (EI). In a typical analysis, the compound would be introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Table 1: Theoretical and Expected Experimental Mass Data for this compound

ParameterValue
Molecular Formula C10H19N
Monoisotopic Mass (Theoretical) 153.15175 u
Expected Ion (ESI, positive mode) [M+H]+
Expected m/z of [M+H]+ 154.15903

The fragmentation pattern observed in the mass spectrum provides further structural information. For this compound, characteristic fragmentation would involve cleavage of the bond between the cyclopropyl ring and the methylamine (B109427) group, as well as fragmentation of the cyclohexyl ring. Analysis of these fragment ions helps to piece together the molecular structure, corroborating the identity of the compound.

Other Advanced Spectroscopic Methods (e.g., Electron Energy-Loss Spectroscopy, Pure Rotational and Rovibrational Spectroscopy)

Beyond the core techniques of mass spectrometry and X-ray crystallography, other advanced spectroscopic methods can provide further detailed information about the electronic structure and vibrational and rotational energy levels of this compound.

Electron Energy-Loss Spectroscopy (EELS):

EELS is a technique that measures the energy lost by electrons as they pass through a sample. wikipedia.orgmyscope.trainingeels.info It can provide information about the elemental composition, chemical bonding, and electronic properties of a material. jeol.comeag.com When applied to a sample of this compound, EELS could be used to probe the core-level and valence-level electron excitations. The core-loss spectrum would show sharp edges corresponding to the ionization energies of the carbon and nitrogen atoms, confirming the elemental composition. The fine structure of these edges can also provide information about the local chemical environment and bonding of these atoms. The low-loss region of the EELS spectrum would reveal information about plasmon excitations and interband transitions, offering insights into the electronic structure of the molecule.

Pure Rotational and Rovibrational Spectroscopy:

These techniques, typically performed in the gas phase, provide highly precise information about the moments of inertia and, consequently, the geometry of a molecule. wikipedia.orgwikipedia.org Pure rotational spectroscopy measures the transitions between quantized rotational energy levels, which occur in the microwave region of the electromagnetic spectrum. chemtube3d.comcareerendeavour.com Rovibrational spectroscopy, observed in the infrared region, involves simultaneous changes in both vibrational and rotational energy levels. wikipedia.orglibretexts.org

For a molecule like this compound, the rotational spectrum would be complex due to its asymmetry and the presence of internal rotation (e.g., of the cyclohexyl group). However, analysis of the spectrum would yield precise rotational constants. These constants are inversely proportional to the moments of inertia, from which accurate bond lengths and angles can be derived, complementing the information obtained from X-ray crystallography.

Studies on the related molecule, cyclopropylamine (B47189), have shown the complexity of its rotational and rovibrational spectra due to the presence of different conformers (trans and gauche) and the torsional motion of the amino group. aip.orgnih.gov A similar level of complexity would be expected for this compound, with the added feature of the conformational flexibility of the cyclohexyl ring. Analysis of such spectra would provide a detailed picture of the molecule's potential energy surface and the dynamics of its internal motions.

Table 3: Spectroscopic Parameters from Pure Rotational and Rovibrational Spectroscopy of a Related Compound (Cyclopropylamine)

Spectroscopic ConstantValue (for trans-CPA)Information Provided
A (Rotational Constant) 20888.3 MHzMoment of inertia about the a-axis
B (Rotational Constant) 9134.5 MHzMoment of inertia about the b-axis
C (Rotational Constant) 7149.8 MHzMoment of inertia about the c-axis
ν (Torsional Frequency) ~250 cm-1Barrier to internal rotation of the -NH2 group

Note: The data in this table is for cyclopropylamine and serves as an illustrative example of the type of information that would be obtained for this compound.

Theoretical and Computational Chemistry Studies of 2 Cyclohexylcyclopropyl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of (2-Cyclohexylcyclopropyl)methanamine, which in turn govern its chemical behavior. These calculations can predict molecular geometries, orbital energies, and the energetics of chemical reactions. rsc.org

Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. researchgate.networktribe.com It provides a good balance between accuracy and computational cost, making it suitable for molecules of the size of this compound. nih.gov DFT calculations can be employed to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial in understanding the molecule's reactivity, as they relate to its ability to donate or accept electrons. mdpi.com

For this compound, the nitrogen atom of the aminomethyl group is expected to have a significant contribution to the HOMO, indicating its nucleophilic character. The LUMO is likely to be distributed over the antibonding orbitals of the C-N and C-C bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

DFT can also be used to calculate the energetics of potential reactions involving this compound. For instance, the protonation energy of the amine group can be calculated to predict its basicity. Furthermore, DFT is valuable in studying reaction mechanisms, such as the ring-opening of the cyclopropane (B1198618) ring, by calculating the energies of reactants, products, and intermediates. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound-9.21.510.7
Cyclopropylmethanamine-9.51.811.3
Cyclohexylmethanamine-9.01.610.6

Transition State Modeling and Energy Profile Mapping

Transition state modeling is a computational technique used to identify the structure and energy of the transition state of a chemical reaction. researchgate.netnih.gov The transition state is the highest energy point along the reaction coordinate and represents the barrier that must be overcome for the reaction to occur. By locating the transition state, chemists can gain a deeper understanding of the reaction mechanism and predict reaction rates. rsc.org

For this compound, transition state modeling could be applied to study various reactions, such as the ring-opening of the cyclopropane ring. researchgate.netnih.gov The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under certain conditions. Computational modeling can map the entire energy profile of this process, from the reactant to the product, including the transition state. researchgate.net This energy profile provides valuable information about the activation energy of the reaction, which is directly related to its rate. Such studies would likely show that the ring-opening is a high-energy process, but one that is facilitated by the inherent strain in the three-membered ring.

Conformational Analysis and Molecular Modeling

The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its physical and chemical properties. Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. chemistrysteps.com

Strain Analysis in the Cyclopropane Ring System

Table 2: Contribution of Strain to the Energy of the Cyclopropane Ring

Type of StrainDescriptionEstimated Energy (kcal/mol)
Angle StrainDeviation of bond angles from the ideal 109.5°.~18
Torsional StrainEclipsing interactions of C-H bonds.~9.5
Total Ring Strain Sum of angle and torsional strain. ~27.5

Note: These are general values for an unsubstituted cyclopropane ring and are expected to be similar for the cyclopropane moiety in this compound.

Rotational Barriers and Identification of Energetic Minima

Rotation around the single bonds in this compound is not entirely free and is hindered by energy barriers. scite.ai These rotational barriers are due to steric interactions and electronic effects between different parts of the molecule. researchgate.netmdpi.com Computational methods can be used to calculate the energy of the molecule as a function of the dihedral angle of a specific bond, thereby mapping the potential energy surface for rotation.

For this compound, key rotational barriers would exist for the bond connecting the cyclopropane ring to the aminomethyl group and the bond connecting the cyclopropane ring to the cyclohexyl group. The rotation of the aminomethyl group would likely have a relatively low barrier, with staggered conformations being the energetic minima. The rotation of the much bulkier cyclohexyl group would be more hindered, with distinct energetic minima corresponding to conformations that minimize steric clash with the cyclopropane ring and the aminomethyl group. nih.gov Studies on analogous systems, such as aminomethyl cyclopropane, have identified multiple stable conformers with small energy differences. acs.org

Influence of the Cyclohexyl Substituent on Overall Molecular Conformation

This steric bulk will influence the preferred orientation of the cyclohexyl group relative to the cyclopropane ring. The most stable conformers will be those where the cyclohexyl ring is positioned to minimize steric interactions with the aminomethyl group. This is likely to be a conformation where the cyclohexyl group is oriented away from the aminomethyl substituent on the adjacent cyclopropyl (B3062369) carbon. The presence of the cyclohexyl group can also influence the rotational barrier of the aminomethyl group due to long-range steric interactions. DFT and other molecular modeling techniques are essential for predicting the lowest energy conformations and quantifying the energetic penalties of less favorable arrangements. mdpi.com

Computational Prediction of Selectivity and Reactivity

In the synthesis of complex molecules such as this compound, computational chemistry has emerged as a powerful tool for predicting and understanding chemical reactivity and selectivity. By employing theoretical models, chemists can simulate reaction pathways and transition states to forecast the outcomes of chemical reactions before they are performed in a laboratory. This predictive capability is invaluable for optimizing reaction conditions, designing more efficient synthetic routes, and minimizing the formation of undesired byproducts. The application of computational methods to the synthesis of cyclopropylamines is particularly relevant due to the stereochemical complexity inherent in these structures.

The prediction of selectivity in the formation of this compound involves several key aspects of stereochemistry and regiochemistry that arise during the cyclopropanation and amination steps. Computational models, particularly those based on density functional theory (DFT), are frequently used to evaluate the energy barriers associated with different reaction pathways. researchgate.net The relative heights of these energy barriers determine the kinetic favorability of forming one product over another. For instance, in the cyclopropanation of cyclohexylethylene, the approach of the carbene equivalent can be modeled to determine the preferred orientation leading to the desired diastereomer.

Regioselectivity and Diastereoselectivity Predictions

The synthesis of this compound involves the formation of a trisubstituted cyclopropane ring, which can lead to multiple regioisomers and diastereomers. Computational methods are instrumental in predicting the regioselectivity of the cyclopropanation reaction, ensuring that the carbene adds across the correct double bond, and in predicting the diastereoselectivity, which determines the relative orientation of the cyclohexyl and aminomethyl groups on the cyclopropane ring.

Regioselectivity: In a scenario where the precursor molecule contains multiple reactive sites, computational models can predict the most likely site of reaction. By calculating the activation energies for carbene addition to different double bonds, for example, the regioselectivity can be determined. The lower the calculated activation energy, the more favored the corresponding reaction pathway.

Diastereoselectivity: The formation of the cyclopropane ring introduces two new stereocenters. The relative orientation of the substituents (the cyclohexyl group and the precursor to the methanamine group) can be either cis or trans. The diastereoselectivity of the reaction is governed by the steric and electronic interactions in the transition state. Computational modeling can elucidate the subtle energetic differences between the transition states leading to the syn and anti products. unl.pt For instance, in a Simmons-Smith type cyclopropanation, the directing effect of a nearby functional group can be modeled to predict the facial selectivity of the carbene addition. nih.gov

A typical computational workflow for predicting diastereoselectivity would involve:

Building 3D models of the starting alkene and the cyclopropanating agent.

Locating the transition state structures for the formation of all possible diastereomers.

Calculating the Gibbs free energies of these transition states.

Predicting the diastereomeric ratio based on the calculated energy differences, using the Boltzmann distribution.

Table 1: Hypothetical DFT Calculation Results for the Diastereoselective Cyclopropanation of Cyclohexyl-substituted Alkene
Transition StateCalculated ΔG‡ (kcal/mol)Predicted Product Ratio (syn:anti)Dominant Diastereomer
TS-syn15.295 : 5syn
TS-anti17.0

Enantioselectivity Modeling and Rational Catalyst Design

Achieving high enantioselectivity is a critical goal in modern synthetic chemistry, particularly for the synthesis of chiral molecules like this compound. Asymmetric catalysis, often guided by computational modeling, provides a powerful means to control the formation of a specific enantiomer. acs.org

Enantioselectivity Modeling: Computational models are employed to understand the origin of enantioselectivity in asymmetric reactions. By studying the interactions between the substrate, the chiral catalyst, and the reagent at the transition state, chemists can rationalize why one enantiomer is formed preferentially over the other. rsc.org These models can calculate the energy difference between the two diastereomeric transition states leading to the (R)- and (S)-enantiomers of the product. Even small energy differences can result in high enantiomeric excess (ee).

For the synthesis of an enantiomerically pure form of this compound, a chiral catalyst would be employed in the cyclopropanation step. Computational studies can model the catalyst-substrate complex and identify the key non-covalent interactions (such as hydrogen bonds, steric repulsion, and van der Waals forces) that are responsible for stereodifferentiation. beilstein-journals.org

Rational Catalyst Design: Beyond understanding existing catalytic systems, computational chemistry plays a proactive role in the rational design of new and improved catalysts. illinois.edu By starting with a known catalyst scaffold, computational methods can be used to predict how modifications to the catalyst structure will affect the enantioselectivity of the reaction. This in-silico screening allows for the rapid evaluation of a large number of potential catalyst candidates, prioritizing the most promising ones for experimental synthesis and testing.

The process of rational catalyst design typically involves:

Identifying a promising catalyst scaffold.

Creating a virtual library of catalyst derivatives with different steric and electronic properties.

Modeling the transition states for the reaction with each virtual catalyst.

Calculating the predicted enantiomeric excess for each catalyst.

Synthesizing and testing the most promising candidates identified through computation.

Table 2: Illustrative Computational Screening of Chiral Ligands for Asymmetric Cyclopropanation
Ligand ModificationCalculated ΔΔG‡ (R-S) (kcal/mol)Predicted ee (%)
Ligand A (Baseline)-1.590
Ligand B (Increased Steric Bulk)-2.198
Ligand C (Electron-Withdrawing Group)-1.280
Ligand D (Modified Bite Angle)-2.5>99

Emerging Research Directions and Future Perspectives in Cyclohexyl Substituted Cyclopropylamine Research

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of structurally complex cyclopropylamines, such as those bearing a cyclohexyl substituent, presents significant challenges in controlling stereochemistry and maximizing yield. Future research will heavily focus on the development of sophisticated catalytic systems to address these challenges.

Key Research Thrusts:

Transition-Metal Catalysis: While established methods exist, the development of novel catalysts based on earth-abundant metals (e.g., iron, copper, cobalt) is a key area of interest. These catalysts are being designed to offer improved selectivity under milder reaction conditions, reducing the environmental impact of synthetic processes.

Asymmetric Catalysis: The creation of chiral catalysts for enantioselective cyclopropanation is a major goal. This would allow for the direct synthesis of specific stereoisomers of (2-Cyclohexylcyclopropyl)methanamine, which is crucial for its potential applications in pharmaceuticals and agrochemicals.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Engineered enzymes could offer unparalleled selectivity and efficiency in the synthesis of cyclohexyl-substituted cyclopropylamines, operating under environmentally benign aqueous conditions.

Table 1: Comparison of Emerging Catalytic Systems

Catalytic SystemPotential AdvantagesResearch Challenges
Earth-Abundant Metal Catalysts Lower cost, reduced toxicity, improved sustainability.Achieving high selectivity and turnover numbers comparable to precious metal catalysts.
Chiral Lewis Acid/Base Catalysts High enantioselectivity, metal-free reactions.Catalyst loading, substrate scope, and scalability.
Engineered Biocatalysts (Enzymes) Exceptional stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme stability, substrate specificity, and the need for genetic engineering expertise.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The integration of continuous flow chemistry is set to revolutionize the synthesis of complex molecules. jddhs.comfq-unam.orgmdpi.comresearchgate.net This approach offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability.

Future Directions:

Microreactor Technology: The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and mixing. mdpi.com This level of control can lead to higher yields and selectivities in the synthesis of this compound.

Telescoped Synthesis: Flow chemistry enables the coupling of multiple reaction steps into a single, continuous process, eliminating the need for intermediate isolation and purification. researchgate.net This "telescoped" approach significantly improves process efficiency and reduces waste.

Green Solvents and Reagents: A major focus of future research will be the incorporation of sustainable practices, such as the use of greener solvents (e.g., ionic liquids, supercritical fluids) and atom-economical reagents, into flow-based syntheses. mdpi.com

Exploration of New Reactivity Manifolds for Cyclopropylamine (B47189) Scaffolds

The unique strained-ring system of cyclopropylamines imparts them with a rich and diverse reactivity that is yet to be fully explored. Future research will aim to uncover and harness new reaction pathways for these versatile building blocks.

Areas of Exploration:

Ring-Opening Reactions: The controlled ring-opening of cyclopropylamines can provide access to a wide range of linear and heterocyclic structures. researchgate.net The development of new catalytic methods to control the regioselectivity and stereoselectivity of these reactions is a key objective.

C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. nih.gov Research into the selective C-H functionalization of the cyclohexyl and cyclopropyl (B3062369) rings of this compound will open up new avenues for creating novel derivatives.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. mdpi.com Applying photoredox catalysis to cyclopropylamine chemistry could enable previously inaccessible transformations and the construction of highly complex molecular architectures.

Computational Design and Optimization of Synthetic Routes

Computational chemistry and machine learning are becoming indispensable tools in modern synthetic chemistry. beilstein-journals.org These approaches can accelerate the discovery and optimization of synthetic routes by providing valuable insights into reaction mechanisms and predicting reaction outcomes.

Key Applications:

Reaction Pathway Prediction: Quantum mechanical calculations can be used to model reaction pathways and predict the feasibility of different synthetic routes to this compound.

Catalyst Design: Computational screening can be employed to identify promising catalyst candidates for specific transformations, reducing the time and effort required for experimental catalyst development.

Process Optimization: Machine learning algorithms can be trained on experimental data to build predictive models for reaction optimization. beilstein-journals.org These models can then be used to identify the optimal reaction conditions for maximizing yield and selectivity.

Table 2: Computational Tools in Synthetic Route Design

Computational ToolApplicationExpected Outcome
Density Functional Theory (DFT) Elucidation of reaction mechanisms and transition state analysis.Deeper understanding of reaction pathways, enabling rational catalyst design.
Molecular Dynamics (MD) Simulations Modeling of solvent effects and conformational dynamics.Improved prediction of stereochemical outcomes and reaction rates.
Machine Learning Algorithms High-throughput screening of reaction conditions and catalyst libraries.Accelerated optimization of synthetic protocols and discovery of novel catalysts.

Advanced Characterization Techniques for Elucidating Complex Structures

The unambiguous determination of the structure and stereochemistry of complex molecules like this compound is essential. Future research will rely on the application of advanced analytical techniques to provide detailed structural insights.

Emerging Techniques:

Advanced NMR Spectroscopy: Multi-dimensional NMR techniques, such as NOESY and ROESY, can provide detailed information about the three-dimensional structure and conformation of molecules in solution. ipb.ptresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the unambiguous determination of elemental composition. nih.govinnovativepublication.orgqut.edu.aupurdue.edursc.org Tandem mass spectrometry (MS/MS) can be used to probe molecular structure by analyzing fragmentation patterns.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of molecular structure in the solid state. Advances in crystallographic techniques are making it possible to analyze increasingly smaller and more complex crystals.

Q & A

Basic: What are the critical steps for synthesizing (2-Cyclohexylcyclopropyl)methanamine with high purity?

Synthesis requires precise control of reaction parameters. Key steps include:

  • Deprotonation using sodium hydride to activate intermediates .
  • Solvent selection (e.g., THF or DMF) to stabilize reactive species and improve yield .
  • Temperature modulation (e.g., maintaining 0–25°C) to minimize side reactions .
  • Purification via column chromatography or recrystallization to isolate the amine product. Monitoring by TLC or HPLC ensures progress .

Basic: Which spectroscopic methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Assigns cyclohexyl and cyclopropyl proton environments (e.g., δ 0.5–2.5 ppm for cyclopropane) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • Infrared (IR) Spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and cyclopropane C-H bends .

Basic: What biological targets are associated with this compound in cancer research?

The compound inhibits the AKT signaling pathway , a serine/threonine kinase critical for cell survival and proliferation. AKT inhibition disrupts downstream oncogenic pathways, making it a target in oncology .

Advanced: How can reaction yield be optimized during synthesis?

  • Parameter screening : Systematically vary temperature, solvent polarity, and reaction time (e.g., 12–48 hr) to identify optimal conditions .
  • Catalyst use : Explore phase-transfer catalysts to enhance amine coupling efficiency.
  • By-product analysis : Use GC-MS to detect impurities and adjust stoichiometry .

Advanced: How to resolve contradictions in reported biological activity data?

  • Orthogonal assays : Combine enzymatic AKT inhibition assays with cell-based viability tests to validate activity .
  • Structural verification : Re-analyze compound purity via X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) to rule out degradation .
  • Dose-response studies : Test across a wider concentration range (e.g., 1 nM–100 µM) to confirm IC50 consistency .

Advanced: How do steric effects from cyclohexyl/cyclopropyl groups influence reactivity?

  • Steric hindrance reduces nucleophilic attack on the amine, slowing undesired side reactions (e.g., acylation) .
  • Conformational rigidity : Cyclopropane’s strain restricts rotational freedom, potentially enhancing binding specificity to AKT’s hydrophobic pocket .

Advanced: What methods determine enantiomeric purity for chiral derivatives?

  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients to separate enantiomers .
  • Circular Dichroism (CD) : Compare optical activity to standards for absolute configuration assignment .

Advanced: How can computational modeling predict AKT interaction mechanisms?

  • Molecular docking : Use software like AutoDock Vina to simulate binding poses in AKT’s PH domain (PDB: 1H10) .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to identify key residues (e.g., Lys14, Asp193) .

Advanced: What protocols ensure compound stability during storage?

  • Storage conditions : Keep at –20°C under inert gas (Ar/N₂) to prevent oxidation .
  • Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .

Advanced: Which in vitro models are suitable for therapeutic potential studies?

  • Cancer cell lines : Test antiproliferative effects in AKT-dependent models (e.g., PC-3 prostate cancer) using MTT assays .
  • 3D tumor spheroids : Evaluate penetration and efficacy in physiologically relevant matrices (e.g., Matrigel) .

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